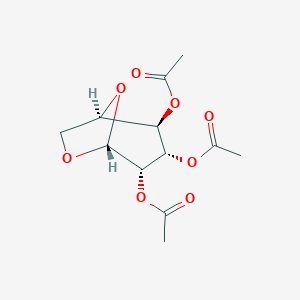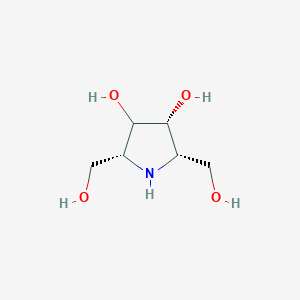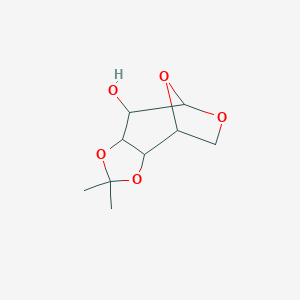
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzyl carbamate compounds often involves complex organic reactions that enable the introduction of the carbamate functional group into the desired molecular framework. For instance, an enantioselective synthesis method for a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, utilizing iodolactamization as a key step (Campbell et al., 2009). This method highlights the intricate approaches required to synthesize specific carbamate derivatives with precise stereochemistry.
Molecular Structure Analysis
The molecular structure of benzyl carbamates and their derivatives can be characterized using various spectroscopic techniques. For example, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, along with HOMO–LUMO, NBO, NLO, and MEP analysis, have been employed to understand the electronic and structural properties of similar compounds, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate (Rao et al., 2016). These techniques provide insights into the electronic structure, vibrational modes, and potential reactivity of the compounds.
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, including oxidative photochemical cyclization, which is a method to synthesize benzo[a]carbazoles from related carbamate derivatives (Li et al., 2015). These reactions highlight the versatility of carbamate compounds in synthetic organic chemistry, enabling the construction of complex and biologically relevant structures.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the utility of carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of piperidines and oxygen heterocycles with high exo-selectivity. This method tolerates substitution at the alkyl and allenyl carbon atoms, proving effective for synthesizing complex organic structures with high yield (Zhang et al., 2006).
Synthetic Chemistry
- Synthesis of Phosphonates : The Mannich-type condensation involving benzyl carbamate, aldehydes, and chlorophosphite has been widely utilized for synthesizing arylmethylphosphonic derivatives, showcasing the compound's role in creating phosphorus-containing organic molecules (Cai et al., 2007).
- Sulfonamide-Based Carbamates : A series of benzyl carbamate derivatives was synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in developing treatments for diseases like Alzheimer's (Magar et al., 2021).
Wirkmechanismus
Mode of Action
It’s suggested that the ring opening of the molecule leads to the formation of a cyclic amide, which can inhibit protein synthesis by binding to ribosomes .
Biochemical Pathways
It’s suggested that it participates in the biosynthesis of glycoproteins , but the exact pathways and their downstream effects need further investigation.
Result of Action
It’s suggested that the compound inhibits virus RNA synthesis and has been shown to be effective against uninfected cells .
Eigenschaften
IUPAC Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPSFVNAPWXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937251 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |
CAS RN |
16684-31-4 | |
| Record name | N-Carbobenzoxy-D-glucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]propan-2-yl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide](/img/structure/B43440.png)
